N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound with the following properties:
Molecular Formula: CHFNOS
Molecular Weight: 278.351 g/mol
CAS Number: 303226-99-5
Preparation Methods
Synthetic Routes: The synthesis of this compound involves a two-step process:
Condensation Reaction: Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
Reduction Reaction: The resulting intermediate undergoes reduction to form N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
Industrial Production: Industrial-scale production methods are proprietary, but the compound can be synthesized in laboratories using the above synthetic routes.
Chemical Reactions Analysis
Reactivity: It may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield various derivatives, including N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: In drug discovery and bioorganic chemistry.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialized chemicals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other thiazole-containing compounds, such as 4-tert-butyl-N-(2-fluorophenyl)benzamide and 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness: Highlight its distinct features compared to similar structures.
Properties
Molecular Formula |
C20H21FN4O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H21FN4O3S/c1-20(2,3)16-11-29-19(22-16)23-17(26)10-25-18(27)8-7-14(24-25)13-6-5-12(21)9-15(13)28-4/h5-9,11H,10H2,1-4H3,(H,22,23,26) |
InChI Key |
IMBQOXKCMHNXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
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